N-(3,4-dimethylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves the reaction of 3,4-dimethylaniline with 4,5-dimethylisoxazole-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE
- N-(3,5-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE
- N-(3,4-DIMETHYLPHENYL)-4,5-DIMETHYL-3-THIAZOLECARBOXAMIDE
Uniqueness
N-(3,4-DIMETHYLPHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its specific substitution pattern on the phenyl and isoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-12(7-9(8)2)15-14(17)13-10(3)11(4)18-16-13/h5-7H,1-4H3,(H,15,17) |
InChI Key |
XMUPQWNPSWHCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2C)C)C |
Origin of Product |
United States |
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